molecular formula C18H19N3O2 B4778300 N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

Cat. No. B4778300
M. Wt: 309.4 g/mol
InChI Key: FVISWYBSSGKIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide, also known as TQ-B, is a chemical compound that has been extensively researched for its potential therapeutic applications. TQ-B belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is not fully understood. However, it has been suggested that N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide may exert its biological effects through the modulation of various signaling pathways. For example, N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been investigated for its anti-cancer properties and has been found to induce apoptosis in cancer cells. In addition, N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to possess neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been found to exhibit low toxicity, which is important for in vitro and in vivo studies. However, N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has not been extensively studied in animal models, which limits its potential for translation to clinical applications.

Future Directions

There are several future directions for N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide research. One area of interest is the investigation of N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide for its potential use in the treatment of inflammatory and autoimmune diseases. N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been investigated for its anti-cancer properties, and future studies could focus on its use in combination with other anti-cancer agents. In addition, further research is needed to understand the mechanism of action of N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been investigated for its use in the treatment of various diseases. While N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has several advantages for lab experiments, further research is needed to understand its mechanism of action and potential clinical applications.

Scientific Research Applications

N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been shown to possess antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related disorders.

properties

IUPAC Name

N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-15-13(9-18(2,3)10-14(15)22)20-17(19-11)21-16(23)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVISWYBSSGKIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)C3=CC=CC=C3)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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